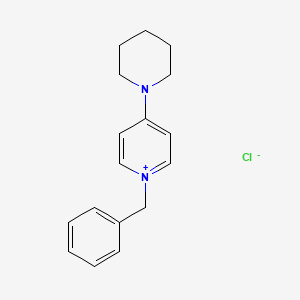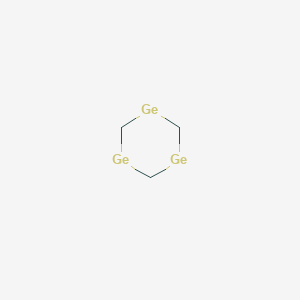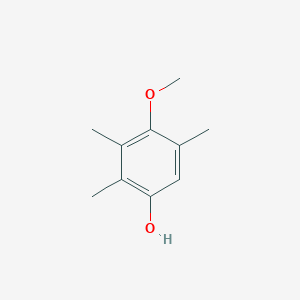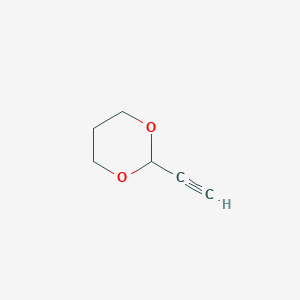![molecular formula C20H13N B14283508 2-Methylbenzo[h]naphtho[2,1,8-def]quinoline CAS No. 138789-67-0](/img/structure/B14283508.png)
2-Methylbenzo[h]naphtho[2,1,8-def]quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methylbenzo[h]naphtho[2,1,8-def]quinoline is a polycyclic aromatic compound with a complex structure that includes fused benzene and quinoline rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylbenzo[h]naphtho[2,1,8-def]quinoline typically involves multi-step organic reactions. One common method is the cyclization of appropriate precursors under acidic or basic conditions. For example, starting from 2-methylbenzaldehyde and naphthylamine, the compound can be synthesized through a series of condensation and cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of high-pressure reactors and continuous flow systems to optimize yield and purity. The specific methods can vary depending on the desired scale and application.
化学反应分析
Types of Reactions
2-Methylbenzo[h]naphtho[2,1,8-def]quinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in the presence of a catalyst like iron(III) bromide.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Reduced quinoline compounds.
Substitution: Halogenated derivatives of this compound.
科学研究应用
2-Methylbenzo[h]naphtho[2,1,8-def]quinoline has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex polycyclic aromatic compounds.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
作用机制
The mechanism of action of 2-Methylbenzo[h]naphtho[2,1,8-def]quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s polycyclic structure allows it to intercalate with DNA, potentially inhibiting DNA replication and transcription. Additionally, it may interact with cellular proteins, affecting various signaling pathways.
相似化合物的比较
Similar Compounds
- Benzo[h]naphtho[2,1,8-def]quinoline
- Naphtho[2,1,8-def]quinoline
- 2-Methylquinoline
Uniqueness
2-Methylbenzo[h]naphtho[2,1,8-def]quinoline is unique due to its specific methyl substitution, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit distinct properties in terms of solubility, stability, and interaction with biological targets.
属性
CAS 编号 |
138789-67-0 |
|---|---|
分子式 |
C20H13N |
分子量 |
267.3 g/mol |
IUPAC 名称 |
10-methyl-9-azapentacyclo[10.6.2.02,7.08,20.015,19]icosa-1(18),2,4,6,8,10,12(20),13,15(19),16-decaene |
InChI |
InChI=1S/C20H13N/c1-12-11-14-10-9-13-5-4-8-16-15-6-2-3-7-17(15)20(21-12)19(14)18(13)16/h2-11H,1H3 |
InChI 键 |
LJUKYFSKLUXFMG-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C3C4=C(C=CC=C4C5=CC=CC=C5C3=N1)C=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![12-Oxo-1,4,6,12-tetrahydro-10H-6,10-methano[1,3,5]oxadiazocino[5,4-a]purine-9-carbaldehyde](/img/structure/B14283477.png)
![N-(4-Methylphenyl)-N-phenyl[1,1'-biphenyl]-4-amine](/img/structure/B14283479.png)


![({[(Oxolan-2-yl)methyl]amino}methylene)bis(phosphonic acid)](/img/structure/B14283502.png)

